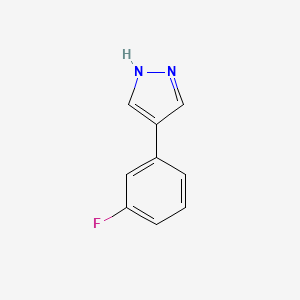

4-(3-Fluorophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGNDTNLNLHLKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501305666 | |

| Record name | 4-(3-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196145-51-3 | |

| Record name | 4-(3-Fluorophenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196145-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-fluorophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities and Pharmacological Potential of 4 3 Fluorophenyl 1h Pyrazole Derivatives

Anticancer and Antiproliferative Activities

The fight against cancer has benefited from the exploration of novel heterocyclic compounds, with 4-(3-fluorophenyl)-1H-pyrazole derivatives emerging as a noteworthy class. Their ability to interfere with cancer cell proliferation and survival has been demonstrated across various cancer types, most notably in prostate cancer.

Modulation of Prostate Cancer Cell Growth

Derivatives of 4-(3-Fluorophenyl)-1H-pyrazole have been identified as potent antagonists of the androgen receptor, a key driver in the progression of prostate cancer. nih.gov A novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives demonstrated significant antiproliferative activity against the LNCaP and PC-3 human prostate cancer cell lines. nih.gov One of the lead compounds, 10e , was particularly effective, selectively inhibiting the growth of LNCaP cells with an IC50 value of 18 μmol/L. nih.gov This compound also achieved a 46% downregulation of the prostate-specific antigen (PSA), a critical biomarker for the disease. nih.gov

Further research into pyrazole-based scaffolds has identified them as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial target in tumor angiogenesis and metastasis. rsc.org In a study targeting the PC-3 prostate cancer cell line, pyrazolone (B3327878) derivatives showed potent cytotoxic activity. rsc.org The mechanism behind the anticancer effects of these pyrazole (B372694) derivatives often involves inducing apoptosis (programmed cell death) and causing cell cycle arrest. theses.cz

Table 1: Antiproliferative Activity of Pyrazole Derivatives in Prostate Cancer Cells

| Compound | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Compound 10e | LNCaP | IC50 | 18 µmol/L | nih.gov |

| Compound 10e | LNCaP | PSA Downregulation | 46% | nih.gov |

| Compound 3a | PC-3 | IC50 | 1.22 µM | rsc.org |

| Compound 3i | PC-3 | IC50 | 1.24 µM | rsc.org |

Efficacy against Diverse Cancer Cell Lines

The anticancer potential of 4-(3-Fluorophenyl)-1H-pyrazole derivatives is not limited to prostate cancer. Research has shown their efficacy against a broad spectrum of cancer cell lines. researchgate.netmdpi.com For instance, pyrazoline derivatives have demonstrated significant cytotoxic activity against liver (HepG-2), cervical (Hela), and lung (A549) cancer cells. nih.gov Specifically, 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (1b) showed a potent effect against HepG-2 cells with an IC50 value of 6.78 μM. nih.gov

Other studies have highlighted the activity of pyrazole derivatives against human colon carcinoma (HT-29), epithelial carcinoma (U-87MG), and pancreatic cancer (Panc-1) cell lines. thieme-connect.com The mechanism of action in these cases was linked to the induction of apoptosis and cell cycle arrest in the sub-G1 phase. thieme-connect.com Furthermore, novel acetals of andrographolide (B1667393) incorporating a 3-(4-fluorophenyl)-pyrazole moiety exhibited strong, dose-dependent anti-proliferative effects against the MDA-MB-231 breast cancer cell line, causing apoptosis and G1/M phase cell cycle arrest. preprints.org

Table 2: Efficacy of Pyrazole Derivatives Against Various Cancer Cell Lines

| Derivative Class | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| 3-Aroyl-4-phenyl-1H-pyrrole (3f) | A375, CT-26, Hela, MGC80-3, NCI-H460, SGC-7901 | Melanoma, Colon, Cervical, Gastric, Lung | 8.2-31.7 µM | researchgate.net |

| Pyrazoline (Compound 1b) | HepG-2 | Liver | 6.78 µM | nih.gov |

| Pyrazoline (Compound 2b) | HepG-2 | Liver | 16.02 µM | nih.gov |

| Andrographolide-Pyrazole Acetal (1f) | MDA-MB-231 | Breast | GI50: 1.54 µM | preprints.org |

| Pyrazole-Substituted Coumarin (9c) | NCIH-522 | Lung | Good activity vs Doxorubicin |

Anti-inflammatory and Analgesic Research

Pyrazole derivatives are well-established in the field of anti-inflammatory and analgesic research. globalresearchonline.net The core structure is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The 4-(3-Fluorophenyl)-1H-pyrazole scaffold continues this legacy, with numerous derivatives showing promise in preclinical models of inflammation and pain. mdpi.com

Inhibition of Inflammatory Pathways

Derivatives of 4-(3-Fluorophenyl)-1H-pyrazole act on various stages of the inflammatory cascade. They serve as key intermediates in the synthesis of novel anti-inflammatory agents. chemimpex.com Studies have shown that these compounds can effectively inhibit protein denaturation, a key process in inflammation-related diseases, and possess significant free-radical scavenging abilities. jetir.org

One specific derivative, 5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-021) , has demonstrated anti-inflammatory properties in models of carrageenan-induced inflammation. researchgate.netfrontiersin.org Other research has pointed to the ability of pyrazole derivatives to reduce the production of pro-inflammatory mediators. For example, certain compounds were found to significantly inhibit nitric oxide (NO) production in activated cells. researchgate.net Further studies on related compounds showed a reduction in the activity of myeloperoxidase and levels of Tumor Necrosis Factor-alpha (TNF-α), key players in the inflammatory response. ufg.br Some pyrazole sulfonyl derivatives have also been noted for their selectivity for the COX-2 isozyme, a major target for anti-inflammatory drugs. ekb.eg

Antinociceptive Investigations

In addition to anti-inflammatory effects, several 4-(3-Fluorophenyl)-1H-pyrazole derivatives have been investigated for their ability to relieve pain (antinociception). The compound 5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-021) was studied for its peripheral antinociceptive effects. nih.gov In mouse models, oral administration of LQFM-021 significantly reduced the number of writhings in the acetic acid-induced writhing test. nih.gov

In the formalin test, which assesses both neurogenic and inflammatory pain, LQFM-021 reduced the licking time in both phases of the test, suggesting a broad analgesic effect. nih.gov The mechanism of this antinociceptive action was found to be mediated through the activation of the nitric oxide/cyclic guanosine (B1672433) monophosphate/ATP-sensitive potassium channel (NO/cGMP/KATP) pathway, as well as the involvement of peripheral opioid receptors. nih.govkoreamed.org This was confirmed when the antinociceptive effect was antagonized by pre-treatment with inhibitors of this pathway. nih.gov

Table 3: Antinociceptive Profile of LQFM-021

| Test Model | Phase | Effect of LQFM-021 | Mediating Pathway | Reference |

|---|---|---|---|---|

| Acetic Acid Writhing | N/A | Reduced writhing count | Not specified in this test | nih.gov |

| Formalin Test | Neurogenic (Phase 1) | Reduced licking time | NO/cGMP/KATP, Opioid Receptors | nih.gov |

| Formalin Test | Inflammatory (Phase 2) | Reduced licking time | NO/cGMP/KATP, Opioid Receptors | nih.gov |

Antimicrobial and Anti-infective Applications

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Heterocyclic compounds, including pyrazoles, have been a fertile ground for the discovery of such agents. bohrium.comscielo.br Research into 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives has revealed potent activity against drug-resistant bacteria. acs.orgresearchgate.net

Several pyrazole-derived hydrazones synthesized under benign conditions were shown to be potent growth inhibitors of drug-resistant strains of Staphylococcus aureus (including MRSA) and Acinetobacter baumannii. acs.orgresearchgate.net Some of these molecules exhibited minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL, demonstrating significant potency. acs.orgresearchgate.net Importantly, these compounds were found to be nontoxic to human cells at high concentrations, suggesting a favorable selectivity profile. acs.org The mechanism of action for some of these molecules was investigated, with tests indicating an ability to disrupt the bacterial membrane. acs.org

Table 4: Antimicrobial Activity of Pyrazole-Derived Hydrazones

| Bacterial Strain | Resistance Profile | Lowest MIC Value | Reference |

|---|---|---|---|

| Staphylococcus aureus | Drug-Resistant (MRSA) | 0.39 µg/mL | acs.orgresearchgate.net |

| Acinetobacter baumannii | Drug-Resistant | 0.39 µg/mL | acs.orgresearchgate.net |

Antibacterial Activity, including against Drug-Resistant Strains

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. acs.org Pyrazole derivatives, particularly those with a 3-fluorophenyl group, have shown promise in this area. Research has demonstrated that certain hydrazone derivatives of 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid are potent inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. acs.orgresearchgate.net

In one study, several of these hydrazone derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL against these challenging pathogens. acs.org These compounds were also found to be non-toxic to human cells at high concentrations, suggesting a favorable selectivity profile. acs.org Further investigations into the mechanism of action indicated that some of these molecules disrupt the bacterial membrane. researchgate.net

Another study focused on N-benzoic acid derived pyrazole hydrazones, which were effective against A. baumannii with MIC values as low as 4 μg/ml. nih.gov Difluorophenyl substituted derivatives also demonstrated broad potency against Gram-positive bacteria. nih.gov Specifically, phenyl hydrazone derivatives showed activity against S. aureus, methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and A. baumannii with an MIC of 25 μg/mL. nih.gov The introduction of a fluoro-substitution enhanced activity against B. subtilis and A. baumannii, lowering the MIC to 6.25 μg/mL. nih.gov

Table 1: Antibacterial Activity of 4-(3-Fluorophenyl)-1H-pyrazole Derivatives

| Compound Type | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |

|---|---|---|---|

| Hydrazone derivatives of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | Staphylococcus aureus (drug-resistant) | 0.39 | acs.org |

| Hydrazone derivatives of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | Acinetobacter baumannii (drug-resistant) | 0.39 | acs.org |

| N-Benzoic acid derived pyrazole hydrazones | Acinetobacter baumannii | 4 | nih.gov |

| Phenyl hydrazone derivatives | S. aureus, MRSA, B. subtilis, A. baumannii | 25 | nih.gov |

| Fluoro-substituted phenyl hydrazone derivatives | B. subtilis, A. baumannii | 6.25 | nih.gov |

Antifungal Properties

Derivatives of 4-(3-Fluorophenyl)-1H-pyrazole have also been investigated for their effectiveness against various fungal pathogens. mdpi.comjocpr.comsioc-journal.cnnih.govnih.govresearchgate.netmdpi.comveterinaria.org A study on fluorinated 4,5-dihydro-1H-pyrazole derivatives evaluated their activity against phytopathogenic fungi such as Sclerotinia sclerotiorum and Fusarium culmorum. mdpi.com

Among the tested compounds, the 2-chlorophenyl derivative (H9) and the 2,5-dimethoxyphenyl derivative (H7) were most active against S. sclerotiorum, with inhibition rates of 43.07% and 42.23%, respectively. mdpi.comnih.gov Compound H9 also showed the highest activity against F. culmorum with 46.75% inhibition. mdpi.comnih.gov These compounds were generally found to be safe for beneficial soil bacteria and nematodes. mdpi.com

In another study, a series of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives were synthesized and screened for antifungal activity against Candida albicans, Aspergillus flavus, Aspergillus fumigatus, and Aspergillus niger. jocpr.com Two compounds, 5b and 5f, were found to be more potent than the standard drug actidione against Candida albicans strains. jocpr.com

Table 2: Antifungal Activity of 4-(3-Fluorophenyl)-1H-pyrazole Derivatives

| Compound | Fungal Strain | Activity | Reference(s) |

|---|---|---|---|

| 2-chlorophenyl derivative (H9) | Sclerotinia sclerotiorum | 43.07% inhibition | mdpi.comnih.gov |

| 2,5-dimethoxyphenyl derivative (H7) | Sclerotinia sclerotiorum | 42.23% inhibition | mdpi.comnih.gov |

| 2-chlorophenyl derivative (H9) | Fusarium culmorum | 46.75% inhibition | mdpi.comnih.gov |

| Compound 5b | Candida albicans | More potent than actidione | jocpr.com |

| Compound 5f | Candida albicans | More potent than actidione | jocpr.com |

Antitubercular Research

Tuberculosis remains a major global health issue, and the development of new antitubercular drugs is a priority. chemmethod.comresearchgate.net Several studies have highlighted the potential of 4-(3-Fluorophenyl)-1H-pyrazole derivatives in this area. chemmethod.comnih.govnih.govacs.orgmdpi.comglobalresearchonline.netjapsonline.comglobalresearchonline.net

One line of research involved the synthesis of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles, which were tested for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov A 3D-QSAR study was conducted to correlate the chemical structures of these derivatives with their antitubercular activity, providing insights for the rational design of more potent agents. nih.gov

Another study focused on isonicotinohydrazide-based pyrazole derivatives. nih.gov Four compounds in this series emerged as promising antitubercular agents with MIC values of ≤4.9 μM, which is significantly lower than that of the first-line drug ethambutol. The presence of a 3-chlorophenyl substituent at position-3 of the pyrazole ring was found to enhance the antitubercular activity. nih.gov

Furthermore, a series of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives were synthesized and showed excellent to moderate activity against M. tuberculosis H37Rv. chemmethod.comresearchgate.netchemmethod.com Molecular docking studies suggested that these compounds may act by inhibiting enzymes crucial for the mycobacterium's survival. chemmethod.comchemmethod.com

Table 3: Antitubercular Activity of 4-(3-Fluorophenyl)-1H-pyrazole Derivatives

| Compound Series | Activity (MIC) | Key Finding | Reference(s) |

|---|---|---|---|

| N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles | Active against M. tuberculosis H37Rv | Structure-activity relationship established via 3D-QSAR | nih.gov |

| Isonicotinohydrazide-based pyrazole derivatives | ≤4.9 µM | More potent than ethambutol | nih.gov |

| (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamines | Excellent to moderate | Potential enzyme inhibition | chemmethod.comresearchgate.netchemmethod.com |

Antileishmanial and Anti-Trypanosoma cruzi Investigations

Neglected tropical diseases like leishmaniasis and Chagas disease, caused by Leishmania species and Trypanosoma cruzi respectively, require new and effective treatments. frontiersin.orgfrontiersin.orgactafarmaceuticaportuguesa.com Pyrazole-based compounds have shown potential as antiparasitic agents. globalresearchonline.netfrontiersin.orgfrontiersin.orgactafarmaceuticaportuguesa.commdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net

A series of trifluoromethylated pyrazole hybrids were synthesized and evaluated against Leishmania amazonensis and Trypanosoma cruzi. frontiersin.orgfrontiersin.org The results indicated that these compounds possess significant antiparasitic properties. frontiersin.orgfrontiersin.org Structure-activity relationship studies revealed that the presence of a bulky group at the para position of the phenyl ring attached to the pyrazole core enhanced the antiparasitic effects. frontiersin.org

In another approach, endoperoxide–pyrazole hybrids were synthesized and evaluated for their antileishmanial activity. actafarmaceuticaportuguesa.commdpi.comresearchgate.net While the initial hybrids showed some activity, their salt forms, particularly the hydrochloride salt of one of the trioxolane–pyrazole hybrids (OZ1•HCl), demonstrated the most potent activity against both Leishmania tropica and Leishmania infantum. mdpi.comresearchgate.net

Table 4: Antiprotozoal Activity of 4-(3-Fluorophenyl)-1H-pyrazole Derivatives

| Compound Type | Target Organism(s) | Key Finding(s) | Reference(s) |

|---|---|---|---|

| Trifluoromethylated pyrazole hybrids | Leishmania amazonensis, Trypanosoma cruzi | Bulky para-substituents on the phenyl ring enhance activity. | frontiersin.orgfrontiersin.org |

| Endoperoxide–pyrazole hybrids (salt forms) | Leishmania tropica, Leishmania infantum | Hydrochloride salt form (OZ1•HCl) was the most active. | mdpi.comresearchgate.net |

Neuroprotective and Neurological Modulatory Activities

Beyond antimicrobial and antiparasitic applications, derivatives of 4-(3-Fluorophenyl)-1H-pyrazole have been explored for their potential in treating neurological disorders.

Effects in Neurodegenerative Disease Models

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant healthcare challenge. nih.gov Pyrazoline derivatives have been investigated for their neuroprotective properties. acs.orgnih.govacgpubs.orgmdpi.comnih.gov Research has shown that some of these compounds can act as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in the pathology of Alzheimer's disease. acs.orgnih.gov

For instance, certain pyrazoline derivatives have been identified as multifunctional agents for Alzheimer's treatment, demonstrating inhibitory activity against both AChE and beta-amyloid (Aβ) plaque formation. acs.orgnih.gov One study reported that novel 4-(3-(difluorophenyl)-5-(dimethoxyphenyl)-4,5-dihydropyrazol-1-yl)benzenesulfonamides significantly inhibit AChE at the nanomolar level. nih.gov

Furthermore, phenylacetamide derivatives bearing a pyrazole ring have been studied for their neuroprotective potential. acgpubs.org The most active compounds against AChE were found to restore cell viability in a neurotoxicity model, suggesting they could be promising leads for further development. acgpubs.org

Table 5: Neuroprotective Activity of 4-(3-Fluorophenyl)-1H-pyrazole Derivatives

| Compound Type | Target/Model | Activity | Reference(s) |

|---|---|---|---|

| Pyrazoline derivatives | Acetylcholinesterase (AChE), Beta-amyloid (Aβ) plaques | Inhibition of AChE and Aβ plaque formation | acs.orgnih.gov |

| 4-(3-(difluorophenyl)-5-(dimethoxyphenyl)-4,5-dihydropyrazol-1-yl)benzenesulfonamides | Acetylcholinesterase (AChE) | Nanomolar inhibition | nih.gov |

| Phenylacetamide derivatives with pyrazole | Neurotoxicity model | Restoration of cell viability | acgpubs.org |

Modulation of Neurotransmitter Systems

The modulation of neurotransmitter systems is a key strategy in the treatment of many neurological and psychiatric disorders. Pyrazole derivatives have shown potential in this area by interacting with various components of these systems.

Research has indicated that certain pyrazole derivatives can inhibit key metabolic enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). For example, the derivative N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine was noted for its high AChE inhibitory activity, with an IC50 value in the low micromolar range. This suggests a direct modulatory effect on the cholinergic system, which is crucial for cognitive function.

The ability of these compounds to inhibit MAO-B is also significant, as this enzyme is involved in the metabolism of dopamine (B1211576), a key neurotransmitter in motor control and mood regulation. By inhibiting MAO-B, these pyrazole derivatives could potentially increase dopamine levels in the brain, offering a therapeutic avenue for conditions like Parkinson's disease.

Other Significant Biological Activities

Beyond the more extensively studied areas, derivatives of 4-(3-Fluorophenyl)-1H-pyrazole have shown promise in other significant fields of pharmacological research, including cardiovascular medicine and enzymology.

Antihypertensive Research

The quest for new antihypertensive agents with novel mechanisms of action and improved side-effect profiles is a continuous effort in cardiovascular pharmacology. researchgate.net Pyrazole derivatives have been identified as a promising class of compounds with potential antihypertensive effects. nih.govexcli.de

A notable example is the synthesized pyrazole derivative, 5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, referred to as LQFM-21. researchgate.netderpharmachemica.comglobalresearchonline.net Research conducted on spontaneously hypertensive rats (SHR) has demonstrated the antihypertensive efficacy of this compound. researchgate.netderpharmachemica.comglobalresearchonline.net Acute intravenous administration of LQFM-21 resulted in a reduction in mean arterial pressure (MAP) and heart rate (HR), alongside an increase in renal and arterial vascular conductance. researchgate.netderpharmachemica.comglobalresearchonline.net

Furthermore, chronic oral administration of LQFM-21 over a 15-day period led to a sustained decrease in systolic blood pressure (SBP) in SHR. researchgate.net For instance, on the third day of treatment, SBP was reduced to 152.9 ± 3.9 mmHg from a baseline of 173.2 ± 3.5 mmHg. researchgate.net The mechanism of action for LQFM-21's antihypertensive and vasodilator effects is suggested to involve the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway and muscarinic receptors. researchgate.netderpharmachemica.comglobalresearchonline.net Specifically, the vasorelaxant effect was found to be endothelium-dependent and was blocked by inhibitors of guanylyl cyclase and nitric oxide synthase. researchgate.netderpharmachemica.com

Antihypertensive Effect of LQFM-21 on Spontaneously Hypertensive Rats (SHR)

| Compound | Administration Route | Key Findings | Reference |

|---|---|---|---|

| 5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21) | Acute Intravenous | Reduced Mean Arterial Pressure and Heart Rate. Increased Renal and Arterial Vascular Conductance. | researchgate.netderpharmachemica.comglobalresearchonline.net |

| 5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21) | Chronic Oral (15 days) | Significant reduction in Systolic Blood Pressure. | researchgate.net |

Enzyme Inhibition Studies

The inhibition of specific enzymes that are implicated in the pathology of diseases is a cornerstone of modern drug discovery. globalresearchonline.net Pyrazole derivatives have been extensively investigated as inhibitors of a variety of enzymes. nih.gov The inclusion of a fluorophenyl group, in particular, has been shown to influence the inhibitory potency and selectivity of these compounds. derpharmachemica.com

Derivatives of 4-(Fluorophenyl)-1H-pyrazole have demonstrated inhibitory activity against several key enzymes:

Monoamine Oxidase (MAO): A series of 3-aryl-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated as inhibitors of MAO-A and MAO-B. One such derivative, N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine, was identified as a potent and highly selective MAO-B inhibitor. derpharmachemica.com Other studies on dihydropyrazole derivatives containing a 4-fluorophenyl group also reported potent and selective inhibition of MAO-A or MAO-B. researchgate.net For example, 5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide was found to be a highly potent and selective inhibitor of hMAO-A. researchgate.net

Urease: Urease inhibitors are being investigated as potential treatments for ulcers caused by Helicobacter pylori. globalresearchonline.net A series of novel substituted pyrazoles, synthesized from fluoro chloro aniline, were evaluated for their urease-inhibitory activity, with some compounds showing remarkable effects. globalresearchonline.net While this specific study started with 3-chloro-4-fluoroaniline, it highlights the potential of fluorinated phenylpyrazoles in urease inhibition.

Acetylcholinesterase (AChE): Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. derpharmachemica.com Research on 3-aryl-1-phenyl-1H-pyrazole derivatives has shown that compounds with a fluorophenyl substituent can exhibit AChE inhibitory activity. derpharmachemica.com

Enzyme Inhibitory Activity of 4-(Fluorophenyl)-1H-pyrazole Derivatives

| Compound | Target Enzyme | Activity (IC50/pIC50/Ki) | Reference |

|---|---|---|---|

| N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine | MAO-B | pIC50 = 3.47 | derpharmachemica.com |

| 5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | hMAO-A | 1.0 x 10⁻³ µM | researchgate.net |

| 3-(4-Fluorophenyl)-5-(4-chloro-phenyl)-N-allyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | MAO-A | - | |

| Ethyl 4-amino-1-(3-chloro-4-flurophenyl)-5-cyano-1H-pyrazole-3-carboxylate derivatives | Urease | Remarkable inhibitory effect | globalresearchonline.net |

Molecular Mechanisms of Action and Pharmacological Target Identification

Enzyme Inhibition Profiles

Derivatives of 4-(3-fluorophenyl)-1H-pyrazole have demonstrated inhibitory activity against several classes of enzymes, highlighting the versatility of this chemical scaffold.

Compounds incorporating the (fluorophenyl)-pyrazole structure have been explored as inhibitors of enzymes implicated in neurodegenerative disorders like Alzheimer's disease.

A series of 3-aryl-1-phenyl-1H-pyrazole derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms. excli.denih.gov Within this series, derivatives featuring a 4-fluorophenyl group showed notable activity. Specifically, N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine was identified as a potent and highly selective MAO-B inhibitor. excli.denih.gov Structure-activity relationship studies revealed that while chloro-substituted derivatives were more effective as AChE inhibitors, the fluoro-substituted counterparts displayed a reverse trend for MAO-B inhibitory activity. excli.denih.gov

Further research into 3-(4-fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives also demonstrated MAO inhibitory potential. thieme-connect.denih.govresearchgate.net Compounds substituted with a 2-naphthyl group at the 5-position of the pyrazole (B372694) ring were found to be moderately selective inhibitors of MAO-B. thieme-connect.deresearchgate.net Additionally, a thiazolyl-pyrazoline derivative, 2-[5-(1,3-benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)thiazole, was identified as a potent inhibitor of butyrylcholinesterase (BuChE), a related cholinesterase enzyme. turkjps.org

Table 1: MAO-B Inhibition by (Fluorophenyl)-Pyrazole Derivatives

| Compound | Target Enzyme | Activity | Reference |

|---|---|---|---|

| N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine | MAO-B | Potent and highly selective inhibitor (pIC50 = 3.47) | excli.de |

| 3-(4-Fluorophenyl)-5-(2-naphthyl)-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives | MAO-B | Moderate selectivity index | thieme-connect.deresearchgate.net |

The 4-(3-fluorophenyl)-1H-pyrazole scaffold is also present in molecules designed as phosphodiesterase (PDE) inhibitors.

A synthetic derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, known as LQFM 021, was investigated for its biological effects. nih.govjst.go.jp Molecular docking studies suggested a strong interaction between LQFM 021 and phosphodiesterase-3 (PDE-3), indicating its potential as an inhibitor of this enzyme. nih.govjst.go.jp In another study, a computational prediction program (PASS) suggested that phosphodiesterase inhibition was the most probable biological activity for a series of fluorinated 4,5-dihydro-1H-pyrazole derivatives. mdpi.comresearchgate.net Subsequent molecular docking studies of these compounds with the PDE5 catalytic domain supported this prediction, showing interactions similar to the known PDE5 inhibitor sildenafil. researchgate.net

Table 2: PDE Inhibition by (3-Fluorophenyl)-Pyrazole Derivatives

| Compound/Series | Target Enzyme | Finding | Reference |

|---|---|---|---|

| 5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM 021) | PDE-3 | Identified as a possible inhibitor through docking studies. | nih.govjst.go.jp |

A significant area of research has been the incorporation of the (fluorophenyl)-pyrazole motif into various kinase inhibitors, which are critical targets in oncology.

TrkA: A complex urea-based compound containing a 4-(3-fluorophenyl)pyrrolidine moiety linked to a pyrazole core was identified as an inhibitor of TrkA kinase, a receptor tyrosine kinase involved in pain and neurodegenerative diseases. google.com

FLT3: Several derivatives have been developed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). These include pyrazolo[3,4-d]pyrimidine and imidazo[1,2-b]pyridazine (B131497) scaffolds bearing a fluorophenyl group. researchgate.netnih.gov

VEGFR2, B-Raf, Src, and EGFRs: A notable study found that switching the substitution pattern on the pyrazole ring from a 3-(4-fluorophenyl) to a 4-(4-fluorophenyl) derivative led to a loss of p38α MAP kinase inhibition but gained activity against several important cancer-related kinases. nih.gov The derivative, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, exhibited potent, nanomolar-level inhibition of Src, B-Raf (wild type and V600E mutant), EGFRs, and VEGFR-2. nih.gov Other pyrazole-based compounds with fluorophenyl substitutions have also shown potent inhibition of VEGFR-2 and EGFR. nih.govekb.egnih.gov

Table 3: Kinase Inhibition Profiles of (Fluorophenyl)-Pyrazole Derivatives

| Derivative Class | Target Kinase(s) | Key Findings | Reference |

|---|---|---|---|

| 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine | Src, B-Raf, B-Raf V600E, EGFRs, VEGFR-2 | IC50 values in the nanomolar range. | nih.gov |

| 1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(...)-pyrazol-5-yl)urea | TrkA | Exhibits TrkA kinase inhibition. | google.com |

| 1-(4-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(...)-urea | FLT3 | Potent FLT3 inhibitors developed for psoriasis. | researchgate.net |

| 3-Phenyl-4-(...hydrazono)-1H-pyrazol-5(4H)-ones with 2,4-fluorophenyl moiety | VEGFR-2 | Compound 3i showed potent VEGFR-2 inhibition (IC50 = 8.93 nM). | nih.gov |

The (fluorophenyl)-pyrazole scaffold has also been utilized in the development of inhibitors against cytochrome P450 enzymes in Mycobacterium tuberculosis, the causative agent of tuberculosis.

Several series of biarylpyrazole derivatives containing imidazole (B134444) and triazole groups were synthesized and evaluated as inhibitors of the essential cytochrome P450 enzyme, CYP121A1. nih.gov One such derivative, 1-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methyl)-1H-1,2,4-triazole, was among the compounds studied. nih.govresearchgate.net Binding affinity assays confirmed that these compounds interact with the CYP121A1 enzyme, with some showing promising antimycobacterial activity. nih.gov Further studies on diarylpyrazole derivatives containing a 1-(4-fluorophenyl) group also showed binding to Mtb CYP121A1. nih.govrsc.org

Table 4: Mtb CYP121A1 Inhibition by (Fluorophenyl)-Pyrazole Derivatives

| Compound/Series | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 1-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methyl)-1H-1,2,4-triazole (8b) | Mtb CYP121A1 | Binding affinity determined with a KD value of 35.6 μM. | nih.gov |

Kinase Inhibition (e.g., TrkA, FLT3, VEGFR2, B-Raf, Src, EGFRs)

Receptor Modulation and Ligand Interactions

Beyond enzyme inhibition, derivatives of 4-(3-fluorophenyl)-1H-pyrazole have been designed to interact with and modulate the function of cellular receptors, particularly nuclear hormone receptors.

A key area of investigation for this scaffold has been in the development of nonsteroidal androgen receptor (AR) antagonists for applications in prostate cancer therapy.

A novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives was synthesized and evaluated for their ability to antagonize the androgen receptor. nih.gov Several compounds demonstrated potent antiproliferative activity against the androgen-sensitive LNCaP prostate cancer cell line and were effective at downregulating the expression of the prostate-specific antigen (PSA), a target gene of the androgen receptor. nih.gov One of the lead compounds from this series showed better PSA downregulation than a reference compound, indicating effective antagonism of AR signaling. nih.gov

Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4) Allosteric Modulation

The metabotropic glutamate receptor 4 (mGlu4), a member of the Group III metabotropic glutamate receptors, is a key target in the modulation of synaptic transmission and plasticity in the brain. tandfonline.comnih.gov Positive allosteric modulators (PAMs) of mGlu4 are of significant interest as they can enhance the receptor's response to its endogenous ligand, glutamate. This modulation is a promising therapeutic strategy for conditions like Parkinson's disease, where excessive glutamate release contributes to motor symptoms. tandfonline.com

Research has led to the development of various mGlu4 PAMs. While the specific compound 4-(3-Fluorophenyl)-1H-pyrazole is not directly identified as a primary mGlu4 PAM in the provided results, structurally related compounds have shown significant activity. For instance, the discovery of N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) highlights the importance of the pyrazole scaffold in developing potent and selective mGlu4 PAMs. nih.govnih.gov This compound, derived from a picolinamide (B142947) core, demonstrates that bioisosteric replacement of the amide group with a pyrazolo[4,3-b]pyridine head group can lead to highly effective modulators. nih.govnih.gov

Another related compound, VU001171, (E)-4-((2-(3-methylquinoxalin-2-yl)hydrazono)methyl) phenol, emerged as a potent mGlu4 PAM with an EC50 of 650 nM and a significant 36-fold leftward shift in the glutamate response curve. nih.gov These findings underscore the therapeutic potential of compounds that allosterically modulate mGlu4, suggesting that derivatives of 4-(3-Fluorophenyl)-1H-pyrazole could be promising candidates for further investigation in this area.

Human Estrogen Alpha Receptor (ERα) Interactions

The human estrogen alpha receptor (ERα) is a crucial target in the treatment of hormone-dependent cancers, particularly breast cancer. mdpi.com Molecular docking studies have been employed to investigate the potential of pyrazole derivatives to interact with and inhibit ERα.

A study on the fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, revealed its potential as an ERα inhibitor. mdpi.com This compound exhibited a binding affinity of -10.61 Kcal/mol and an inhibition constant (Ki) of 16.71 nM, which are comparable to the native ligand 4-hydroxytamoxifen (B85900) (4-OHT). mdpi.com The interaction with key amino acid residues, Arg394 and Glu353, within the active site of ERα further supports its inhibitory potential. mdpi.com

Although this specific compound is not 4-(3-Fluorophenyl)-1H-pyrazole, the findings suggest that the fluorophenyl-pyrazole scaffold is a promising framework for designing ERα inhibitors. The presence of the fluorine atom can enhance metabolic stability and binding affinity. mdpi.com However, other studies on 1,3,5-triaryl pyrazole compounds indicated that a lack of hydrophilic interaction with key residues like Thr347, Asp351, Glu353, and Arg394 resulted in low antiproliferative activity. uniga.ac.id This highlights the importance of specific structural features for effective ERα antagonism.

Modulation of Intracellular Signaling Pathways

NO/cGMP Signaling Pathway

The nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway plays a vital role in various physiological processes, including vasodilation and nociception. nih.govnih.gov Research into pyrazole derivatives has demonstrated their ability to modulate this pathway.

Specifically, the pyrazole compound 5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-021) has been shown to exert its antinociceptive and antihypertensive effects through the activation of the NO/cGMP pathway. nih.govnih.gov Studies have indicated that the peripheral antinociceptive effects of LQFM-021 are mediated by the activation of this pathway, which was antagonized by inhibitors of nitric oxide synthase (L-NAME) and guanylyl cyclase (ODQ). nih.govnih.gov

Furthermore, LQFM-021 induced endothelium-dependent vasorelaxation, an effect that was also blocked by L-NAME and ODQ, confirming the involvement of the NO/cGMP pathway. nih.gov These findings suggest that compounds based on the 4-(3-Fluorophenyl)-1H-pyrazole structure could potentially modulate the NO/cGMP pathway, offering therapeutic opportunities for pain and cardiovascular conditions. Another related pyrazole derivative, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), also demonstrated vasorelaxant effects involving the NO/cGMP pathway. cdnsciencepub.com

Glycogen (B147801) Synthase Kinase 3β (GSK3β) and Nrf2 Pathway Interactions

Glycogen synthase kinase 3β (GSK3β) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway are critical in the cellular response to oxidative stress and inflammation, which are implicated in neurodegenerative diseases like Alzheimer's. scispace.comscienceopen.com GSK3β is known to negatively regulate the Nrf2 pathway, which is a primary defense mechanism against oxidative stress. nih.govresearchgate.net

Research has identified pyrazole derivatives that can act as dual inhibitors of GSK3β and inducers of the Nrf2 pathway. scispace.comscienceopen.commdpi.com Compounds bearing a 2,4-dihydropyrano[2,3-c]pyrazole core have been shown to inhibit GSK3β and activate the Nrf2 signaling pathway. scispace.commdpi.com This dual action is considered a promising multi-target therapeutic strategy for Alzheimer's disease. scispace.comscienceopen.com

The inhibition of GSK3β by these compounds can lead to the stabilization and nuclear translocation of Nrf2, thereby enhancing the transcription of antioxidant genes. csic.esnih.gov While the specific compound 4-(3-Fluorophenyl)-1H-pyrazole was not directly studied in this context, the established activity of the pyrazole scaffold suggests that its derivatives could be developed as modulators of the GSK3β and Nrf2 pathways, offering neuroprotective and anti-inflammatory benefits.

MEK-Dependent Pathway Suppression

The RAS/RAF/MEK/ERK signaling cascade is a crucial pathway that regulates cell proliferation and survival, and its dysregulation is a common feature in cancer. nih.govacs.org Inhibiting key nodes in this pathway, such as MEK (mitogen-activated protein kinase kinase), is a validated therapeutic strategy. nih.govacs.org

While the direct action of 4-(3-Fluorophenyl)-1H-pyrazole on the MEK-dependent pathway is not detailed, related pyrazole-containing compounds have been identified as potent MEK inhibitors. For example, pyrazole carboxamide derivatives have demonstrated significant antiproliferative activity by inhibiting MEK. frontiersin.org The presence of a 1,3-diphenyl-1H-pyrazole structure has been associated with hydrophobic interactions within the ATP-binding pocket of MEK, leading to its inhibition. frontiersin.org

Furthermore, the discovery of GDC-0994, an orally bioavailable and selective ERK1/2 inhibitor, which also contains a pyrazole moiety, underscores the potential of this heterocyclic core in targeting the MEK/ERK pathway. nih.govacs.org These findings suggest that the 4-(3-Fluorophenyl)-1H-pyrazole scaffold could serve as a basis for the design of novel inhibitors that suppress the MEK-dependent signaling pathway, with potential applications in cancer therapy.

Structure Activity Relationship Sar Studies and Lead Optimization

Influence of Fluorine Position and Substitution Patterns on Bioactivity

The presence and position of the fluorine atom on the phenyl ring, a key feature of 4-(3-Fluorophenyl)-1H-pyrazole, significantly modulate the compound's interaction with biological targets.

| Fluorine Position | Associated Mechanism of Action |

|---|---|

| Para | Activation of peripheral opioid receptors |

| Ortho | Reduced affinity for the acid-sensing ion channel subtype 1α (ASIC-1α) |

| Meta | Exhibits a distinct pharmacological profile influencing receptor interaction |

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance key pharmacokinetic and pharmacodynamic properties. tandfonline.comresearchgate.net Fluorine's high electronegativity and small size can lead to more favorable interactions with target proteins, thereby increasing binding affinity. tandfonline.commdpi.comnih.gov In some cases, fluorinated analogs have shown binding affinities up to five times stronger than their non-fluorinated counterparts. nih.gov

Positional Isomer Effects on Pharmacological Profiles

Systematic Structural Modifications of the Pyrazole (B372694) Nucleus

The pyrazole core is a versatile scaffold that allows for extensive structural modifications at several positions, each influencing the compound's biological activity. chim.itresearchgate.net

The nitrogen at the 1-position (N1) of the pyrazole ring is a critical site for modification. The presence or absence of a substituent at this position, and the nature of that substituent, can dramatically alter a compound's pharmacological properties. For some classes of inhibitors, an unsubstituted N-H group is crucial for activity, acting as a hydrogen bond donor within the protein's binding pocket. acs.org For example, in a series of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, replacing the N-H with a 1,3,5-trimethyl group led to a complete loss of inhibitory effect. acs.org

Conversely, in other contexts, N1 substitution is essential for potency. The introduction of specific aryl groups, such as 3-chlorophenyl or 3-chloro-4-fluorophenyl, at the N1 position has been shown to optimize the antagonism of the TRPV-1 receptor. nih.govfrontiersin.org However, the effect is highly specific; in a series of 4-arylazo-3,5-diamino-1H-pyrazoles, N1-alkylation with groups like methyl or benzyl (B1604629) resulted in a total loss of anti-biofilm activity. nih.gov In another study, a benzyl group at the N1 position was found to be well-tolerated. nih.gov This highlights that the optimal substituent at the N1 position is highly dependent on the specific biological target.

| Compound Series | N1-Substituent | Effect on Bioactivity | Source |

|---|---|---|---|

| NAAA Inhibitors | Methyl | Complete loss of activity | acs.org |

| TRPV-1 Antagonists | 3-Chloro-4-fluorophenyl | Optimized antagonism | nih.govfrontiersin.org |

| Anti-biofilm Agents | Methyl, Benzyl | Complete loss of activity | nih.gov |

| Meprin Inhibitors | Benzyl | Well-tolerated | nih.gov |

In other studies, introducing aryl groups at the 4-position has been a successful strategy. For a series of adenosine (B11128) A1 receptor antagonists, SAR exploration focused on aromatic variations at the C4 position, revealing that combined meta- and para-substitution on the phenyl ring resulted in more potent compounds compared to mono-substituted rings. researchgate.net Furthermore, the introduction of arylchalcogenyl (selanyl or sulfenyl) groups at this position was found to increase the nociceptive threshold in certain pain models. frontiersin.org

| Compound Series | C4-Substituent | Effect on Bioactivity | Source |

|---|---|---|---|

| BRAF Inhibitors | Methyl | Beneficial | nih.gov |

| Cyano, Chlorine | Loss of activity | ||

| Adenosine A1 Antagonists | meta- and para-substituted Phenyl | Increased potency | researchgate.net |

| Antinociceptive Agents | Arylchalcogenyl | Higher nociceptive threshold | frontiersin.org |

Beyond the core pyrazole, modifications to the 4-phenyl ring and other peripheral positions are critical for fine-tuning activity. The electronic nature of substituents on the phenyl ring often plays a significant role. For a series of pyrazole-4-carbaldehydes, it was found that electron-withdrawing groups such as bromo, chloro, and fluoro substituents on the phenyl ring enhanced analgesic and anti-inflammatory activity.

In the development of insecticidal agents, a 4-fluorophenyl group was further modified by introducing a halogen atom at the 2-position and an electron-withdrawing group (like cyano or trifluoromethyl) at the 5-position. acs.org This strategy led to compounds with good insecticidal efficacy. acs.org In another study on NAAA inhibitors, a 4-fluoro substitution on the phenyl ring was well-tolerated, showing only a slight loss in activity compared to a methyl derivative. acs.org These findings underscore the importance of exploring the electronic and steric landscape of the phenyl ring to optimize the desired biological endpoint. jst.go.jp

| Compound Series | Modification | Effect on Bioactivity | Source |

|---|---|---|---|

| Analgesic/Anti-inflammatory Pyrazoles | Electron-withdrawing groups (-Br, -Cl, -F) on phenyl ring | Enhanced activity | |

| Insecticidal Diamides | Halogen at phenyl position 2; EWG at position 5 | Good insecticidal efficacy | acs.org |

| NAAA Inhibitors | 4-Fluoro on phenyl ring | Tolerated with slight loss of activity vs. methyl | acs.org |

Substitutions at the 4-Position of the Pyrazole Ring

Rational Design of Analogues and Derivatives for Enhanced Properties

The rational design of analogues and derivatives of the core scaffold 4-(3-Fluorophenyl)-1H-pyrazole is a key strategy in medicinal chemistry to enhance desired biological activities and optimize pharmacokinetic properties. This process involves systematic modifications of the lead compound to understand its structure-activity relationship (SAR) and to improve potency, selectivity, and metabolic stability.

Molecular Hybridization Approaches

A notable example of molecular hybridization is the design of pyrazole derivatives linked to a tetrazole ring. For instance, 5-[1-(3-Fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole (LQFM 021) was synthesized through the 1,3-dipolar cycloaddition of 1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile with sodium azide. jst.go.jp This hybridization was designed based on the structures of milrinone (B1677136) and cilostazol, known phosphodiesterase 3 (PDE-3) inhibitors, with the goal of creating a novel PDE inhibitor with vasorelaxant activity. jst.go.jp The synthesis begins with the formylation of 1-(3-fluorophenyl)-1H-pyrazole to yield 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, which is then converted to the corresponding carbonitrile. jst.go.jp

Another approach involves creating hybrids of pyrazole with other heterocyclic systems known for their biological activities. For example, a series of benzimidazole-ornamented pyrazoles were synthesized. acs.org In this work, pyrazole-based carbaldehydes were reacted with benzimidazolyl acetonitrile (B52724) in a Knoevenagel condensation. acs.org One of the synthesized hybrids, which included a para-fluorophenyl unit on the pyrazole nucleus, demonstrated significant anticancer activity against pancreatic cancer cell lines. acs.org

Furthermore, pyrazole moieties have been hybridized with 1,2,3-triazoles and 4-thiazolidinones to develop new antimicrobial agents. growingscience.com A series of 2-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-4-pyrazolyl]-3-aryl-1,3-thiazolan-4-ones were synthesized and evaluated. The results indicated that compounds bearing a 4-fluorophenyl group on the thiazolidinone ring showed significant antibacterial activity. growingscience.com

The following table summarizes the biological activities of some hybridized 4-(3-Fluorophenyl)-1H-pyrazole derivatives:

| Compound ID | Hybridized Moiety | Biological Activity | Reference |

| LQFM 021 | Tetrazole | PDE-3 Inhibition, Vasorelaxant | jst.go.jp |

| Hybrid 6h | Benzimidazole | Anticancer (Pancreatic) | acs.org |

| Compound 5d | 1,2,3-Triazole and 4-Thiazolidinone | Antimicrobial | growingscience.com |

Bioisosteric Replacements for Optimized Potency and Selectivity

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. sci-hub.se

In the context of 4-(3-Fluorophenyl)-1H-pyrazole derivatives, fluorine itself can be considered a bioisostere of hydrogen. The introduction of a fluorine atom into a phenyl ring can significantly alter the molecule's properties, including its metabolic stability and membrane permeability. acs.org For example, a fluorine-for-hydrogen exchange ortho to an N-H group can enhance cell permeability due to intramolecular electrostatic interactions. acs.org

A study on CB1 cannabinoid receptor antagonists designed bioisosteres of the 1,5-diarylpyrazole motif found in rimonabant. acs.org They synthesized and evaluated a series of thiazoles, triazoles, and imidazoles as replacements for the pyrazole ring. These new compounds exhibited in vitro CB1 antagonistic activities and high selectivity, demonstrating that these heterocyclic systems can act as effective bioisosteres for the pyrazole core. acs.org

In another study, researchers explored modifications on the phenylpyrazolone nitrogen of a potent Trypanosoma cruzi inhibitor. frontiersin.org They introduced various substituents to modulate the compound's lipophilicity and activity. While many polar substituents did not improve activity, aromatic derivatives, including a 4-fluorophenyl analog, showed micromolar activities. frontiersin.org

The strategic replacement of substituents on the pyrazole or the phenyl ring can also fine-tune the biological activity. For instance, in a series of pyrazolopyrimidinones developed as antitubercular agents, replacing a phenyl ring with a pyridine (B92270) ring improved solubility, albeit with some loss of activity against M. tuberculosis. acs.org The introduction of a 4-fluorophenyl group at the R1 position maintained both activity and cytotoxicity similar to the parent compound. acs.org

The table below presents examples of bioisosteric replacements in derivatives related to 4-(3-Fluorophenyl)-1H-pyrazole and their effects.

| Original Moiety/Group | Bioisosteric Replacement | Effect | Reference |

| Pyrazole | Thiazole, Triazole, Imidazole (B134444) | Maintained CB1 receptor antagonism | acs.org |

| Phenyl | Pyridine | Improved solubility | acs.org |

| Hydrogen | Fluorine | Enhanced cell permeability, maintained antitubercular activity | acs.orgacs.org |

Development of Multitarget Directed Ligands

Multitarget-directed ligands (MTDLs) are single chemical entities designed to interact with multiple biological targets simultaneously. researchgate.net This approach is particularly promising for treating complex multifactorial diseases like Alzheimer's disease (AD). researchgate.netnih.gov The pyrazole scaffold has been utilized in the design of MTDLs for AD. nih.gov

The planar nature of the pyrazolopyridine core, a related scaffold, allows it to bind to the catalytic active site of cholinesterase enzymes and intercalate with amyloid-β (Aβ) and tau protein aggregates, which are hallmarks of AD. nih.gov By attaching different linkers and hydrophobic side chains, these molecules can also interact with the peripheral anionic site of acetylcholinesterase (AChE), further preventing Aβ aggregation. nih.gov The inclusion of basic nitrogen atoms can also help in chelating biometals, which are implicated in oxidative stress in the brain. nih.gov

In one study, a series of pyrazolopyridine-containing compounds were designed and synthesized as MTDLs for AD. nih.gov These compounds were evaluated for their ability to inhibit human acetylcholinesterase (hAChE), human butyrylcholinesterase (hBuChE), and human glycogen (B147801) synthase kinase 3β (hGSK3β), as well as to inhibit Aβ and tau aggregation. nih.gov Several compounds emerged as promising MTDLs with a good safety profile. nih.gov

Another strategy involves designing MTDLs that combine pharmacophores for different targets. For example, hybrid drugs have been created by linking two or more pharmacophores with a stable or metabolizable linker. mdpi.com This can lead to molecules with a high molecular weight, which might affect oral bioavailability, but can also result in synergistic effects. mdpi.com

The development of MTDLs based on the 4-(3-Fluorophenyl)-1H-pyrazole scaffold can be guided by these principles. By combining the pyrazole core with other pharmacophores known to interact with targets relevant to a specific disease, it is possible to create novel therapeutics with enhanced efficacy. For instance, a pyrazole derivative could be linked to a moiety that inhibits an additional enzyme or receptor involved in the disease pathology.

The following table outlines the design strategy for pyrazole-based MTDLs for Alzheimer's Disease.

| Core Scaffold | Pharmacophoric Features | Targeted Activities | Reference |

| Pyrazolopyridine | Planar core, hydrophobic side chains, basic nitrogen atoms | AChE inhibition, BChE inhibition, GSK3β inhibition, Aβ aggregation inhibition, Tau aggregation inhibition, Biometal chelation | nih.gov |

Computational Chemistry and in Silico Drug Design Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. This method is instrumental in drug discovery for predicting binding affinity and understanding the basis of molecular recognition.

Prediction of Binding Orientations and Affinities with Macromolecular Targets

Docking studies on derivatives of 3-fluorophenyl-pyrazole have been conducted to predict their binding affinities against various therapeutic targets. For instance, a series of S-alkyl derivatives of 4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol were evaluated for their potential anti-inflammatory, antifungal, and antitumor properties through molecular docking. researchgate.net The simulations targeted cyclooxygenase-2 (COX-2), lanosterol (B1674476) 14α-demethylase, and anaplastic lymphoma kinase. researchgate.net

Similarly, another study investigated pyrazole (B372694) derivatives, including 3-(4-ethoxyphenyl)-5-(3-fluorophenyl)-1H-pyrazole, as potential anticancer agents by docking them against the RET protein tyrosine kinase. semanticscholar.org This receptor tyrosine kinase is crucial in cell signaling, and its inhibition is a target for cancer therapy. semanticscholar.org The docking results for these compounds indicated varying binding energies, with some derivatives showing significant potential as potent inhibitors. semanticscholar.org For example, one derivative containing an amino group demonstrated the highest binding affinity, suggesting it could be a promising lead for anticancer drug development. semanticscholar.org

While these studies are on derivatives, they underscore the utility of the 3-fluorophenyl-pyrazole scaffold in achieving favorable binding energies with diverse biological targets. The fluorophenyl group often plays a key role in orienting the molecule within the binding pocket to maximize interactions and affinity.

Table 1: Predicted Binding Affinities of 3-Fluorophenyl-1H-pyrazole Derivatives against a Biological Target

| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) |

| 3-(4-ethoxyphenyl)-5-(3-fluorophenyl)-1H-pyrazole (EH3) | RET protein tyrosine kinase | -65.23 |

| 3-(4-ethoxyphenyl)-5-(3-fluorophenyl)-1H-pyrazole with o-amino group (EH32) | RET protein tyrosine kinase | -74.58 |

Data sourced from a molecular docking study on pyrazole derivatives against RET protein tyrosine kinase. semanticscholar.org

Elucidation of Key Intermolecular Interactions

Beyond predicting binding energy, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-target complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For derivatives of fluorophenyl pyrazole, the fluorine atom and the pyrazole ring's nitrogen atoms are often key participants in these interactions.

In a study of aryl substituted pyrazoles as inhibitors of Cytochrome P450 CYP121A1 from Mycobacterium tuberculosis, docking simulations revealed crucial interactions. nih.gov Although this study focused on the 4-fluoro isomer, the principles of interaction can be extrapolated. The pyrazole core's nitrogen atoms frequently act as hydrogen bond acceptors, while the fluorophenyl ring engages in hydrophobic or π–π stacking interactions with aromatic residues in the active site. nih.gov For example, in the active site of acetylcholinesterase (AChE), derivatives of 3-aryl-1-phenyl-1H-pyrazole were shown to have their fluorophenyl ring interacting with key residues like Tyr334 and Trp84. rsc.org

These detailed interaction maps are invaluable for medicinal chemists, guiding the modification and optimization of lead compounds to enhance their potency and selectivity for the target. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Development of Predictive Models for Biological Activity

QSAR models have been developed for various series of pyrazole derivatives to predict their therapeutic activities. These models are built by calculating molecular descriptors for each compound and correlating them with their experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC50).

A 3D-QSAR study was performed on a series of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles to correlate their structures with antitubercular activity against Mycobacterium tuberculosis. Using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the study successfully created predictive models. The CoMFA model highlighted the importance of steric and electrostatic fields, while the CoMSIA model also incorporated hydrophobic and hydrogen bonding features. The resulting contour maps from these models provide a visual guide, indicating where modifications to the molecular structure (e.g., adding bulky groups or electron-withdrawing groups) could enhance biological activity. Such QSAR studies provide valuable guidance for the rational design of more potent agents.

Table 2: Summary of a 3D-QSAR Study on Fluorophenyl Pyrazole Derivatives

| QSAR Method | Biological Activity | Key Findings |

| CoMFA | Antitubercular | Activity correlates with steric and electrostatic fields. |

| CoMSIA | Antitubercular | Activity correlates with steric, electrostatic, hydrophobic, and hydrogen bonding features. |

Data from a 3D-QSAR study on N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles.

Advanced Computational Methodologies for Drug Discovery

Modern drug discovery heavily relies on advanced computational techniques to accelerate the identification of new drug candidates, reducing time and cost compared to traditional high-throughput screening.

In Silico Screening and Virtual Lead Identification

In silico or virtual screening is a powerful methodology that involves computationally screening large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing.

The pyrazole scaffold, including fluorinated derivatives, is frequently used in virtual screening campaigns to identify novel lead compounds. For example, a library of pyrazole derivatives was designed based on a known inhibitor of cruzipain, a key enzyme in Trypanosoma cruzi, the parasite that causes Chagas disease. This structure-based design and subsequent screening led to the identification of promising candidates with significant activity against the parasite. The process often starts with a known active compound or a pharmacophore model, which defines the essential structural features required for biological activity. This model is then used to search virtual databases for molecules that fit these criteria, a process that can lead to the discovery of entirely new chemical scaffolds for a given target.

Application of Machine Learning in Predictive Modeling

Machine learning models in this context are typically developed using a set of known molecules, for which the property or activity of interest has been experimentally determined. aziro.com Molecular descriptors, which are numerical representations of a molecule's structural and physicochemical properties, serve as the input features for these algorithms. rsc.org A variety of linear and nonlinear machine learning algorithms, including multiple linear regression (MLR), artificial neural networks (ANN), support vector machines (SVM), and random forests, are employed to establish a quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR). rsc.orgresearchgate.net

Research on pyrazole derivatives has demonstrated the successful application of machine learning in predicting their therapeutic potential against various diseases. For instance, machine learning models have been developed to predict the anticancer, antimicrobial, and receptor-modulating activities of pyrazole-containing compounds. rsc.orghilarispublisher.comjmpas.com These models can identify the key molecular features that influence a compound's biological activity, providing a rational basis for the design of new, more potent derivatives. hilarispublisher.com

Several studies have highlighted the utility of machine learning in the predictive modeling of pyrazole derivatives for various applications.

One area of focus has been the prediction of the antiproliferative activity of pyrazole derivatives against cancer cell lines. physchemres.org A study on dihydropyrazole derivatives utilized a combination of QSAR modeling and machine learning to predict their efficacy against prostate cancer. physchemres.org The Extreme Learning Machine (ELM) algorithm was employed to enhance the predictive power of the QSAR model. physchemres.org

Another application involves the prediction of the receptor-binding affinity of pyrazole derivatives. For example, machine learning models have been used to predict the activity of 5-thiophen-2-yl pyrazole derivatives as cannabinoid-1 (CB1) receptor antagonists. rsc.orgrsc.org These models were built using physicochemical parameters as inputs for various machine learning algorithms. rsc.org

The prediction of the antitubercular activity of pyrazoline derivatives has also been explored using machine learning. jmpas.com In one study, a QSAR model was developed using multiple linear regression and support vector machine algorithms to predict the pMIC50 values of pyrazoline compounds against Mycobacterium tuberculosis. jmpas.com

Furthermore, machine learning has been applied to predict the material properties of pyrazole-based compounds. A study on pyrazole-based energetic materials used several machine learning algorithms, including multilinear regression, artificial neural network, support vector machines, and random forest, to predict crystalline density. researchgate.net The random forest algorithm demonstrated the best predictive performance. researchgate.net

The tables below summarize the findings from these representative studies, showcasing the machine learning algorithms used and their reported performance metrics.

Table 1: Machine Learning in Predicting Anticancer Activity of Dihydropyrazole Derivatives physchemres.org

| Machine Learning Model | Application | Performance Metric | Value |

| Extreme Learning Machine (ELM-Sine) | Prediction of antiproliferative activity in prostate cancer | R² (Correlation Coefficient) | 0.8305 |

| R² pred (Predictive R²) | 0.737 |

Table 2: Machine Learning in Predicting Antitubercular Activity of Pyrazoline Derivatives jmpas.com

| Machine Learning Model | Application | Performance Metric | Value |

| Ordinary Least Squares (OLS) | Prediction of pMIC50 against Mycobacterium tuberculosis | R² | 0.380 |

| Q² | 0.303 |

Table 3: Machine Learning in Predicting Material Properties of Pyrazole-Based Energetic Materials researchgate.net

| Machine Learning Model | Application | Performance Metric | Value |

| Random Forest | Prediction of Crystalline Density | Pearson's correlation coefficient (RTR) | 0.9273 |

| Cross-validation coefficient (QCV) | 0.7294 | ||

| External validation coefficient (QEX) | 0.7184 |

These studies collectively underscore the capability of machine learning to generate robust predictive models for a diverse range of properties and activities of pyrazole-based compounds. While not specific to 4-(3-fluorophenyl)-1H-pyrazole, the methodologies are directly applicable and provide a framework for its in silico evaluation.

Preclinical Evaluation of 4 3 Fluorophenyl 1h Pyrazole Analogues

In Vitro Biological Assays for Mechanistic Insights

In vitro assays are fundamental to the early stages of drug discovery, providing crucial information on the biological effects of new chemical entities at a cellular and molecular level. For 4-(3-Fluorophenyl)-1H-pyrazole analogues, these assays have been instrumental in elucidating their potential as antiproliferative, antimicrobial, and enzyme-inhibiting agents.

Cell-Based Assays for Antiproliferative and Cytotoxic Activity

The antiproliferative potential of pyrazole (B372694) derivatives has been extensively investigated against various cancer cell lines. These studies are critical for identifying compounds that can inhibit the growth of tumor cells.

A variety of pyrazole derivatives have demonstrated significant antiproliferative effects. For instance, certain functionalized pyrazoles have been shown to inhibit the growth of melanoma and cervical cancer cells. nih.gov In one study, compound 23 , a pyrazole derivative, was identified as a potent antiproliferative agent, with docking simulations suggesting it may interact with estrogen receptors. nih.gov Another study highlighted derivative 11a as having notable antitumor properties against several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), SKOV3 (ovarian cancer), and SKMEL28 (melanoma), with IC50 values in the micromolar range. mdpi.com Specifically, the IC50 values were 4.63 µM for HeLa, 6.90 µM for MCF7, 6.88 µM for SKOV3, and 9.45 µM for SKMEL28. mdpi.com

Furthermore, some pyrazole-4-sulfonamide derivatives have been tested for their in vitro antiproliferative activity against U937 cells, showing potential without exhibiting cytotoxicity. acs.org Phenylamino-pyrazole derivatives, however, did not show any cytotoxic effect on a panel of eight tumor cell lines at a concentration of 10 μM, suggesting a favorable safety profile for these specific analogues. mdpi.com

Table 1: Antiproliferative Activity of Selected Pyrazole Analogues

| Compound/Derivative | Cell Line(s) | Activity | Reference |

|---|---|---|---|

| Pyrazole derivative 23 | Melanoma, Cervical Cancer | Inhibited cell growth | nih.gov |

| Pyrazole acylhydrazone 11a | HeLa, MCF7, SKOV3, SKMEL28 | IC50: 4.63 µM (HeLa), 6.90 µM (MCF7), 6.88 µM (SKOV3), 9.45 µM (SKMEL28) | mdpi.com |

| N-unsubstituted 3,4,5-trimethoxybenzoyl pyrazole 14 | HeLa, A549, SKOV3, SKMEL28 | More effective than cisplatin (B142131) against HeLa and A549 | mdpi.com |

| Pyrazole-4-sulfonamide derivatives | U937 | In vitro antiproliferative activity | acs.org |

| Phenylamino-pyrazole derivatives | MCF7, MDA-MB231, SK-Br3, SKMEL-28, SKOV-3, Hep-G2, HeLa, A549 | No cytotoxic effect at 10 µM | mdpi.com |

| Pyrazole compounds L2 and L3 | CFPAC-1, MCF-7 | Moderate cytotoxicity | acs.org |

Biochemical Assays for Enzyme and Receptor Activity Profiling

Biochemical assays are crucial for understanding the specific molecular targets of a compound. For 4-(3-Fluorophenyl)-1H-pyrazole analogues, these assays have revealed inhibitory activity against various enzymes and receptors, providing insights into their mechanisms of action.

Several studies have focused on the interaction of pyrazole derivatives with key enzymes implicated in disease. For example, a series of 3-(4-Fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-(1H)-pyrazole-1-carbothioamide derivatives were synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO) A and B, enzymes critical in the metabolism of neurotransmitters. researchgate.net Compounds with halogen substitutions on the fifth position of the pyrazole ring were found to be selective inhibitors of MAO-A. researchgate.net

In the context of cancer, pyrazole compounds have been identified as inhibitors of various kinases. For instance, 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine was reported as a p38α inhibitor, also showing activity against B-Raf, Src, VEGFR-2, and EGFRs. mdpi.com Another study identified a potent kinase inhibitor, 1,3-di-tert-butyl-N-(4-fluorophenyl)-1,6-dihydroimidazo[4,5-c]pyrazole-5-amine, during a high-throughput screening assay.

Furthermore, pyrazole derivatives have been investigated for their effects on neurotensin (B549771) receptors (NTS). Analogues of SR48692, a known NTS antagonist, were examined, leading to the discovery of compounds with selective activity at the NTS2 receptor. acs.org Specifically, 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (7b ) was identified as a potent partial agonist at the NTS2 receptor. acs.org

Table 2: Enzyme and Receptor Activity of 4-(3-Fluorophenyl)-1H-pyrazole Analogues

| Compound/Derivative | Target | Activity | Reference |

|---|---|---|---|

| 3-(4-Fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamides | MAO-A | Selective inhibition | researchgate.net |

| 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine | p38α, B-Raf, Src, VEGFR-2, EGFRs | Inhibition | mdpi.com |

| 1,3-di-tert-butyl-N-(4-fluorophenyl)-1,6-dihydroimidazo[4,5-c]pyrazole-5-amine | p38 MAP kinase | Inhibition | |

| 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (7b ) | NTS2 Receptor | Potent partial agonist | acs.org |

| Pyrazole derivatives | COX-2 | Inhibition | mdpi.com |

Antimicrobial Susceptibility Testing

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Pyrazole derivatives have shown promise in this area, with various analogues exhibiting significant activity against a range of pathogens.

Antimicrobial screening of newly synthesized pyrazole derivatives has revealed their potential against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain pyrazoles showed significant antibacterial potency against clinical and multidrug-resistant (MDR) strains of Staphylococcus and Enterococcus genera, with one lead compound reaching a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. nih.gov Another study found that some pyrazole derivatives with chloro substituents act as potential antimicrobial agents against different fungal and bacterial organisms. researchgate.net

Specifically, one compound was highly active against the Gram-negative bacterium Escherichia coli with a MIC of 0.25 μg/mL, while another showed high activity against the Gram-positive bacterium Streptococcus epidermidis with the same MIC. nih.gov The antimicrobial activity of these compounds was assessed using the microdilution method as detailed by the European Committee on Antimicrobial Susceptibility Testing (EUCAST). nih.gov

Table 3: Antimicrobial Activity of Pyrazole Analogues

| Compound/Derivative | Organism(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazoline 9 | Staphylococcus and Enterococcus spp. (including MDR strains) | 4 µg/mL | nih.gov |

| Pyrazole with chloro substituents | Various bacteria and fungi | Potential antimicrobial agents | researchgate.net |

| Pyrazole derivative 3 | Escherichia coli | 0.25 µg/mL | nih.gov |

| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 µg/mL | nih.gov |

| Pyrimidine pyrazole analogue 5g | S. aureus, B. cereus | 31.25 µg/mL | semanticscholar.org |

| Pyrimidine pyrazole analogue 5c | Aspergillus spp. | Antifungal activity | semanticscholar.org |

In Vivo Animal Models for Efficacy Assessment